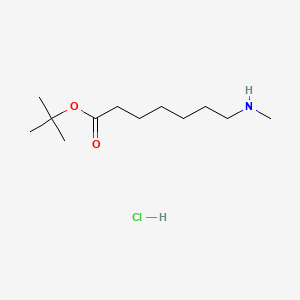
2-Cyclopropylmethoxy-ethanol tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylmethoxy-ethanol tosylate is an organic compound that features a tosylate group attached to a 2-cyclopropylmethoxy-ethanol backbone. Tosylates are commonly used in organic synthesis as good leaving groups, facilitating various substitution and elimination reactions. This compound is particularly interesting due to its unique structure, which combines the reactivity of the tosylate group with the stability and steric properties of the cyclopropylmethoxy-ethanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropylmethoxy-ethanol tosylate typically involves the tosylation of 2-cyclopropylmethoxy-ethanol. This process can be carried out using para-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is generally performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Reaction Scheme:
2-Cyclopropylmethoxy-ethanol+TsCl→2-Cyclopropylmethoxy-ethanol tosylate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger batches. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropylmethoxy-ethanol tosylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution (S_N2 and S_N1): The tosylate group is a good leaving group, making the compound susceptible to nucleophilic attack. Common nucleophiles include halides, alkoxides, and amines.
Elimination (E2 and E1): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.
Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are used.
Major Products
Substitution Reactions: Depending on the nucleophile, products can include ethers, amines, or halides.
Elimination Reactions: The major product is typically an alkene derived from the elimination of the tosylate group.
Applications De Recherche Scientifique
2-Cyclopropylmethoxy-ethanol tosylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-cyclopropylmethoxy-ethanol tosylate primarily involves its role as a leaving group in substitution and elimination reactions. The tosylate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the product. In biological systems, the compound can interact with enzymes and proteins, modifying their activity or function through covalent attachment or structural changes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropylmethoxy-ethanol mesylate: Similar to the tosylate, but with a mesylate group, offering different reactivity and solubility properties.
2-Cyclopropylmethoxy-ethanol triflate: Features a triflate group, known for its superior leaving group ability compared to tosylates and mesylates.
2-Cyclopropylmethoxy-ethanol chloride: A simpler halide derivative, often used in substitution reactions but with different reactivity profiles.
Uniqueness
2-Cyclopropylmethoxy-ethanol tosylate is unique due to the balance it offers between reactivity and stability. The tosylate group provides a good leaving group, while the cyclopropylmethoxy-ethanol backbone offers steric hindrance and stability, making it suitable for a variety of synthetic applications. Its versatility and effectiveness in facilitating chemical transformations make it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C13H18O4S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
2-(cyclopropylmethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-11-2-6-13(7-3-11)18(14,15)17-9-8-16-10-12-4-5-12/h2-3,6-7,12H,4-5,8-10H2,1H3 |
Clé InChI |
CLRXYKVOYODTOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



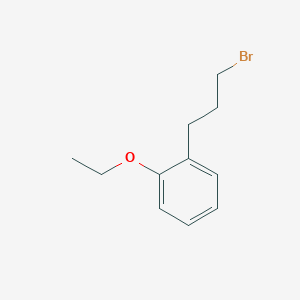
![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)
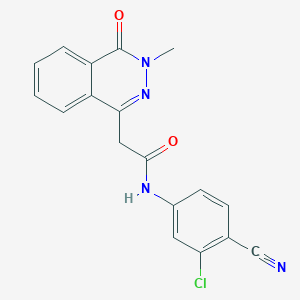
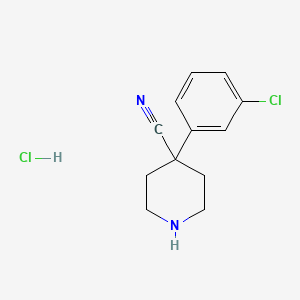
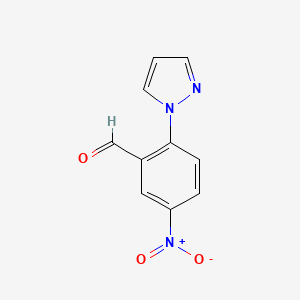
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)
